molecular formula C16H19N3O2S B2367429 N-[2-(oxan-4-ylsulfanyl)ethyl]quinoxaline-2-carboxamide CAS No. 1903788-87-3

N-[2-(oxan-4-ylsulfanyl)ethyl]quinoxaline-2-carboxamide

Cat. No.: B2367429
CAS No.: 1903788-87-3
M. Wt: 317.41
InChI Key: SAVYMSAYSVRZON-UHFFFAOYSA-N
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Description

N-[2-(oxan-4-ylsulfanyl)ethyl]quinoxaline-2-carboxamide: is a complex organic compound that features a quinoxaline core linked to a tetrahydro-2H-pyran-4-yl group via a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(oxan-4-ylsulfanyl)ethyl]quinoxaline-2-carboxamide typically involves multiple steps:

    Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a dicarbonyl compound such as glyoxal.

    Thioether Formation: The tetrahydro-2H-pyran-4-yl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the quinoxaline core is replaced by the tetrahydro-2H-pyran-4-yl thiol.

    Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of the carboxylic acid derivative of the quinoxaline with an amine.

Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general principles of organic synthesis, such as optimization of reaction conditions and purification techniques, would apply. Techniques like column chromatography, recrystallization, and distillation are commonly used to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The thioether linkage in the compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The quinoxaline core can be reduced under specific conditions to yield dihydroquinoxaline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoxaline core.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives.

Scientific Research Applications

Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic properties.

Biology: In biological research, derivatives of quinoxaline are studied for their potential as enzyme inhibitors and antimicrobial agents.

Medicine: The compound and its derivatives may have potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The exact mechanism of action for N-[2-(oxan-4-ylsulfanyl)ethyl]quinoxaline-2-carboxamide would depend on its specific application. Generally, the quinoxaline core can interact with various biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The thioether linkage and the tetrahydro-2H-pyran-4-yl group can further modulate these interactions, enhancing the compound’s specificity and potency.

Comparison with Similar Compounds

    Quinoxaline: The parent compound, which lacks the thioether and tetrahydro-2H-pyran-4-yl groups.

    Dihydroquinoxaline: A reduced form of quinoxaline.

    Sulfoxides and Sulfones: Oxidized derivatives of the thioether linkage.

Uniqueness: N-[2-(oxan-4-ylsulfanyl)ethyl]quinoxaline-2-carboxamide is unique due to the combination of its quinoxaline core with a thioether linkage and a tetrahydro-2H-pyran-4-yl group. This unique structure can impart specific properties, such as enhanced binding affinity to biological targets or improved electronic properties for materials science applications.

Properties

IUPAC Name

N-[2-(oxan-4-ylsulfanyl)ethyl]quinoxaline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c20-16(17-7-10-22-12-5-8-21-9-6-12)15-11-18-13-3-1-2-4-14(13)19-15/h1-4,11-12H,5-10H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAVYMSAYSVRZON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SCCNC(=O)C2=NC3=CC=CC=C3N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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